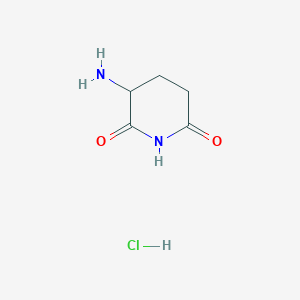

3-Aminopiperidine-2,6-dione hydrochloride

Description

Historical Perspective and Evolution in Pharmaceutical Chemistry

The story of 3-aminopiperidine-2,6-dione (B110489) is intrinsically linked to the history of thalidomide (B1683933) and its analogues. nih.gov Initially synthesized in the mid-20th century, the glutarimide (B196013) scaffold, of which 3-aminopiperidine-2,6-dione is a derivative, gained notoriety due to the tragic teratogenic effects of thalidomide. nih.gov This event, however, spurred intense investigation into the compound's stereochemistry and biological activities.

Later research in the late 1990s and early 21st century reframed the significance of this chemical family. nih.gov Scientists discovered the potent immunomodulatory and anti-angiogenic properties of thalidomide analogues, leading to their repurposing for treating conditions like multiple myeloma. nih.govpreprints.org This revival cast 3-aminopiperidine-2,6-dione, the core chiral pharmacophore, into the spotlight as a critical structural motif. nih.govresearchgate.net Early synthetic routes often involved protecting group strategies, such as using a carbobenzyloxy (Cbz) group, followed by high-pressure catalytic hydrogenation to yield the desired amine. smolecule.compreprints.org Modern methods have since evolved to be more efficient and suitable for industrial-scale production, often starting from readily available materials like L-glutamine. smolecule.comgoogle.com

Significance as a Key Intermediate in Drug Discovery and Development

3-Aminopiperidine-2,6-dione hydrochloride is a cornerstone intermediate in the synthesis of several significant pharmaceutical agents. google.com Its primary utility lies in its role as the central building block for immunomodulatory imide drugs (IMiDs), most notably lenalidomide (B1683929) and pomalidomide (B1683931). preprints.orggoogle.com These drugs are crucial in the treatment of various hematological cancers. google.com

The synthesis of these complex molecules involves coupling the this compound core with a substituted phthalic acid or isoindolinone derivative. preprints.orggoogle.com For instance, the synthesis of pomalidomide can be achieved by reacting this compound with a nitro-substituted phthalic acid in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com Similarly, lenalidomide synthesis involves the condensation of this key intermediate with a specific isoindolinone precursor. preprints.orgveeprho.com The accessibility and reactivity of the amine group on the piperidine (B6355638) ring make it an ideal handle for constructing these larger, more complex therapeutic agents. smolecule.com

Overview of Research Trajectories: From Synthetic Building Block to Advanced Therapeutic Modulators

The scientific perception of 3-aminopiperidine-2,6-dione has transformed dramatically. Initially valued as a simple, chiral synthetic building block, its role has expanded into the sophisticated realm of targeted protein degradation. acs.orgnih.gov This evolution is primarily due to the discovery that glutarimide-containing molecules, like lenalidomide and pomalidomide, function as "molecular glues." nih.govbiochempeg.com

These molecular glues work by inducing a new interaction between a target protein and an E3 ubiquitin ligase, specifically a protein called cereblon (CRBN). nih.govbiochempeg.com The glutarimide moiety of the drug binds to CRBN, altering its substrate specificity and causing it to recognize and tag other proteins—such as transcription factors IKZF1 and IKZF3 in multiple myeloma—for destruction by the cell's proteasome. nih.gov

This mechanism has inspired the development of a new class of therapeutic agents called Proteolysis Targeting Chimeras (PROTACs). acs.orgnih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ligase (like the glutarimide moiety), connected by a linker. nih.govresearchgate.net The 3-aminopiperidine-2,6-dione structure is now a widely used E3 ligase-binding component in the design of novel PROTACs aimed at degrading a vast array of disease-causing proteins. acs.org

Stereochemical Considerations and Enantiomeric Purity in Research

The biological activity of molecules derived from 3-aminopiperidine-2,6-dione is critically dependent on its stereochemistry at the 3-position of the piperidine ring. nih.gov The two enantiomers, (S) and (R), can exhibit profoundly different biological effects. This was tragically highlighted by thalidomide, where the (R)-enantiomer possessed the desired sedative properties, while the (S)-enantiomer was responsible for the teratogenic effects. nih.gov This underscores the absolute necessity of enantiomeric purity in both research and clinical applications of its derivatives.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-Aminopiperidine-2,6-dione (Racemic Free Base) | C₅H₈N₂O₂ | 128.13 | 2353-44-8 |

| This compound (Racemic Salt) | C₅H₉ClN₂O₂ | 164.59 | 2686-86-4 |

| (S)-3-Aminopiperidine-2,6-dione (Free Base) | C₅H₈N₂O₂ | 128.13 | 29883-25-8 |

| (R)-3-Aminopiperidine-2,6-dione (Free Base) | C₅H₈N₂O₂ | 128.13 | 673485-72-8 |

| (S)-3-Aminopiperidine-2,6-dione Hydrochloride | C₅H₉ClN₂O₂ | 164.59 | 25181-50-4 |

| (R)-3-Aminopiperidine-2,6-dione Hydrochloride | C₅H₉ClN₂O₂ | 164.59 | 1801140-47-5 |

The (S)-enantiomer of 3-aminopiperidine-2,6-dione is the biologically active form responsible for the therapeutic immunomodulatory and anti-neoplastic effects of lenalidomide and pomalidomide. nih.gov Research has confirmed that it is the (S)-enantiomer that binds effectively to the cereblon (CRBN) E3 ubiquitin ligase, initiating the degradation of target proteins. nih.gov Consequently, the synthesis and purification of enantiomerically pure (S)-3-aminopiperidine-2,6-dione hydrochloride is a primary focus in pharmaceutical manufacturing. researchgate.netnih.gov Biocatalytic methods are also being explored to produce the enantiomerically pure (S)-form, leveraging enzymes to convert L-glutamine into the desired intermediate with high specificity. nih.govresearchgate.net

The (R)-enantiomer of 3-aminopiperidine-2,6-dione serves as a crucial counterpart in comparative studies to elucidate the specific mechanisms of the (S)-form. nih.gov While the (S)-enantiomer of thalidomide is teratogenic, the (R)-enantiomer is associated with sedative effects. nih.gov In the context of modern IMiDs and molecular glues, the (R)-enantiomer generally shows significantly reduced or no binding to cereblon and lacks the protein-degrading activity of the (S)-form. This stereospecific interaction is fundamental to the rational design of new CRBN-recruiting therapeutics, where the (S)-configuration is essential for the desired pharmacological effect. nih.gov The use of the (R)-enantiomer as a negative control in experiments is a standard practice to validate that the observed biological activity is indeed a result of the specific stereochemical interaction of the (S)-enantiomer with its target.

Propriétés

IUPAC Name |

3-aminopiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPULGHBTPQLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947609 | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2686-86-4, 24666-56-6 | |

| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamimide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Aminopiperidine 2,6 Dione Hydrochloride

Preparation Strategies and Optimizations

Synthesis from L-Glutamine as a Starting Material

A prevalent and economically viable method for preparing 3-aminopiperidine-2,6-dione (B110489) hydrochloride utilizes L-glutamine as the precursor. google.com This approach is advantageous due to the low cost and widespread availability of L-glutamine. google.com The synthesis is typically a three-step process involving protection, cyclization, and deprotection to yield the final hydrochloride salt with high purity and stable quality. google.com

Protection of L-Glutamine in Alkaline Medium

The initial step involves the protection of the α-amino group of L-glutamine to prevent unwanted side reactions during the subsequent cyclization step. This is typically achieved by introducing a protecting group, such as a tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) group, to the nitrogen atom.

The reaction is conducted in an alkaline medium, which facilitates the reaction between the amino group and the protecting group precursor, such as Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl). google.com Common alkaline media include aqueous solutions of sodium hydroxide, sodium carbonate, or sodium bicarbonate. google.com The temperature for this protection step can range from 10°C to 80°C. google.com

| Step | Protecting Group | Reagents | Medium | Temperature |

| Protection | Boc | L-Glutamine, (Boc)₂O | Alkaline (e.g., NaOH aq.) | 10-80°C |

| Protection | Cbz | L-Glutamine, Cbz-Cl | Alkaline (e.g., Na₂CO₃ aq.) | Room Temp |

Cyclization under Anhydrous Conditions via N,N'-Carbonyldiimidazole

Following protection, the N-protected L-glutamine undergoes an intramolecular cyclization to form the piperidine-2,6-dione ring. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. A key reagent in this step is N,N'-Carbonyldiimidazole (CDI), which acts as a dehydrating and activating agent, facilitating the formation of the amide bond that closes the ring. google.com

The process involves the conversion of the side-chain amide of the protected glutamine into a reactive intermediate by CDI, which then undergoes nucleophilic attack by the protected α-amino group, leading to ring closure. This cyclization is often catalyzed by a base such as 4-dimethylaminopyridine (DMAP) and is typically performed at elevated temperatures, generally between 40°C and 70°C, to ensure the reaction proceeds to completion. google.com

Deprotection in Acidic Medium to Form Hydrochloride Salt

The final step is the removal of the protecting group and the concurrent formation of the hydrochloride salt. This is accomplished by treating the N-protected 3-aminopiperidine-2,6-dione with an acidic medium. google.com

For a Boc-protected intermediate, a solution of hydrochloric acid in an organic solvent, such as ethyl acetate, methanol, or ethanol, is commonly used. google.com The reaction temperature for this deprotection step typically ranges from 0°C to 50°C. google.com If a Cbz group is used, deprotection can be achieved either through catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or via acid-mediated methods. tdcommons.orgchemicalbook.com Acid-mediated deprotection offers advantages in scalability and cost-effectiveness by avoiding the use of expensive metal catalysts and the handling of hydrogen gas. tdcommons.org The acid not only cleaves the protecting group but also protonates the newly freed amino group, resulting in the precipitation of the desired 3-aminopiperidine-2,6-dione hydrochloride salt. google.com

Alternative Synthetic Routes and Precursors

While the L-glutamine pathway is common, alternative methods for synthesizing this compound have also been developed, offering different strategic advantages.

Utilizing Piperidine-2,6-dione and Amination

An alternative approach begins with the pre-formed piperidine-2,6-dione (also known as glutarimide) ring, which is then functionalized at the 3-position. This route involves an amination reaction, where an amino group is introduced directly onto the heterocyclic ring.

Electrophilic amination is a key strategy for this transformation. nih.gov This method involves the reaction of the piperidine-2,6-dione, often as an enolate generated under basic conditions, with an electrophilic nitrogen source. nih.gov A variety of electrophilic aminating agents are available, including hydroxylamine-derived reagents and azodicarboxylates. nih.govrsc.org The choice of reagent and reaction conditions is crucial for achieving high yield and selectivity. This route is strategically different as it builds the core heterocyclic structure first and then introduces the key amino functional group.

One-Pot Chemoenzymatic Synthesis Approaches

The integration of biocatalysis with chemical synthesis offers an elegant and efficient route to complex molecules. A one-pot chemoenzymatic process has been developed for the synthesis of thalidomide (B1683933), which utilizes (S)-3-aminopiperidine-2,6-dione as a key intermediate. This method highlights the potential of combining enzymatic precision with conventional chemical reactions.

The process begins with the enzymatic conversion of L-glutamine to enantiomerically pure (S)-3-aminopiperidine-2,6-dione. nih.govnih.gov This biotransformation is catalyzed by a specifically engineered enzyme, IdgS-Ox* R539A, which is immobilized to facilitate its separation from the reaction mixture. nih.govnih.gov Following the enzymatic step, the mixture is lyophilized. The resulting powder, containing the desired (S)-enantiomer, is then subjected to a chemical cyclization reaction with phthalic anhydride (B1165640) in the presence of triethanolamine and glacial acetic acid under reflux conditions. nih.gov This two-step, one-pot synthesis successfully yields thalidomide, demonstrating a practical application of a chemoenzymatic strategy. nih.govnih.gov

| Step | Description | Reagents/Catalyst | Product |

| 1 (Enzymatic) | Cyclization of L-glutamine | Immobilized IdgS-Ox* R539A | (S)-3-aminopiperidine-2,6-dione |

| 2 (Chemical) | N-acylation and cyclization | Phthalic anhydride, triethanolamine, glacial acetic acid | Thalidomide |

Enantioselective Synthesis and Resolution Techniques

The stereocenter at the C3 position of the piperidine (B6355638) ring is a critical determinant of the biological activity of its derivatives. nih.gov Consequently, significant effort has been directed towards methods that provide access to single enantiomers of 3-aminopiperidine-2,6-dione. These methods can be broadly categorized into the resolution of racemic mixtures and direct enantioselective synthesis, particularly through biocatalysis.

Classical resolution is a widely used technique for separating enantiomers. This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. While specific examples detailing the resolution of racemic 3-aminopiperidine-2,6-dione are not extensively documented in the provided sources, the resolution of its precursor, rac-3-aminopiperidine, has been described. This process utilizes a chiral acid, such as dibenzoyl-(D)-tartaric acid, to form diastereomeric salts that can be separated.

Biocatalysis offers a powerful and highly selective alternative for producing enantiomerically pure compounds. Research into the biosynthesis of the microbial blue pigment indigoidine has led to the development of a biocatalyst for producing (S)-3-aminopiperidine-2,6-dione. nih.govnih.gov Scientists have identified and engineered the enzyme IdgS, which is involved in the natural production of indigoidine. nih.govnih.gov

The thioesterase (TE) domain of this enzyme was found to catalyze the cyclization of L-glutamine, a readily available and inexpensive starting material, directly into (S)-3-aminopiperidine-2,6-dione. nih.gov By creating a mutant enzyme (IdgS-Ox* R539A), the subsequent dehydrogenation step in the natural pathway was blocked, allowing for the accumulation and isolation of the desired enantiomerically pure (S)-product. nih.govnih.gov

| Biocatalytic Method | |

| Enzyme | IdgS-derived biocatalyst (IdgS-Ox* R539A) |

| Substrate | L-glutamine |

| Reaction | TE domain-catalyzed cyclization |

| Product | (S)-3-aminopiperidine-2,6-dione |

| Selectivity | High enantioselectivity for the (S)-enantiomer |

Chemical Transformations and Reactivity Profiles

The reactivity of 3-aminopiperidine-2,6-dione is primarily governed by its functional groups: the two keto (carbonyl) groups of the glutarimide (B196013) ring and the primary amine at the C3 position.

The piperidine ring of 3-aminopiperidine-2,6-dione can undergo oxidation. In the biosynthetic pathway of indigoidine, (S)-3-aminopiperidine-2,6-dione serves as an intermediate. nih.gov It is subjected to an enzymatic dehydrogenation (an oxidation reaction) catalyzed by the FMN-dependent oxidation (Ox) domain of the IdgS enzyme. nih.gov This reaction introduces a double bond into the piperidine ring, converting it to a dihydropyridine derivative, which then dimerizes to form the final pigment. nih.gov

The carbonyl groups within the glutarimide ring are susceptible to reduction. While literature specifically detailing the reduction of 3-aminopiperidine-2,6-dione is limited, the reduction of the parent glutarimide structure and other cyclic imides is well-established. Reagents such as sodium borohydride (NaBH₄) are commonly used to reduce ketones and can be employed for the reduction of the keto groups in the piperidine-2,6-dione ring. The reaction typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. Depending on the reaction conditions and the specific substrate, this can lead to the formation of hydroxylactams or further reductive ring-opening products. The reduction of α-substituted glutarimides with sodium borohydride has been studied, indicating the feasibility of this transformation.

Nucleophilic Substitution Reactions of the Amino Group

The primary amino group at the 3-position of the piperidine-2,6-dione ring is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives. This reactivity is fundamental to the production of several important pharmaceutical compounds. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds.

A prominent example of this reactivity is in the synthesis of immunomodulatory drugs such as lenalidomide (B1683929) and pomalidomide (B1683931). In these syntheses, this compound is reacted with substituted phthalic acid derivatives. For instance, the synthesis of pomalidomide can be achieved by reacting this compound with 4-nitroisobenzofuran-1,3-dione. tandfonline.comfigshare.comresearchgate.net Similarly, the synthesis of lenalidomide involves the reaction of this compound with a substituted methyl 2-(bromomethyl)benzoate derivative. researchgate.netresearchgate.net

The general scheme for these reactions involves the nucleophilic attack of the amino group on an electrophilic carbonyl carbon or a carbon bearing a good leaving group. The reaction conditions for such substitutions can vary, but often involve the use of a base to deprotonate the hydrochloride salt and generate the free amine, which is a more potent nucleophile. Solvents like acetic acid or N,N-dimethylformamide (DMF) are frequently employed, and the reactions may be carried out at elevated temperatures to ensure completion. tandfonline.comgoogle.com

Detailed findings from various synthetic routes for pomalidomide and lenalidomide highlight the versatility of this compound as a nucleophile. The reaction conditions are often optimized to achieve high yields and purity of the final product. tandfonline.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Electrophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Nitroisobenzofuran-1,3-dione | Pomalidomide precursor | Acetic acid, reflux | tandfonline.com |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Lenalidomide precursor | N,N-dimethylformamide, organic base | google.com |

| Substituted isobenzofuran-1,3-dione | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione derivative | Acetonitrile (B52724), acetic acid, imidazole, 78-82 °C |

Hydrolysis under Acidic or Basic Conditions

The 3-aminopiperidine-2,6-dione molecule contains two amide bonds within its glutarimide ring structure. These amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the piperidine ring. While specific studies detailing the hydrolysis of this compound are not extensively available, the reactivity of the glutarimide ring in related molecules, such as thalidomide and other N-acyl glutarimides, provides insight into this process.

It is established that the glutarimide ring in thalidomide is unstable and undergoes hydrolysis, with the rate increasing with higher pH. nih.gov The primary route of hydrolysis for thalidomide at physiological pH involves the cleavage of the phthalimido ring. However, the glutarimide ring itself is also a site of hydrolytic attack. In derivatives where the phthalimide (B116566) group is replaced, the stability of the glutarimide ring is enhanced, suggesting that substituents on the ring system can influence its susceptibility to hydrolysis. nih.gov

Under basic conditions, such as in the presence of lithium hydroxide (LiOH), N-acyl glutarimides have been shown to undergo a ring-opening reaction followed by cleavage of the N-acyl group to yield primary amides. researchgate.netresearchgate.net This suggests that under basic conditions, the amide bonds of the glutarimide ring in 3-aminopiperidine-2,6-dione could be cleaved. The expected products of complete hydrolysis would be a derivative of glutamic acid.

Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would also lead to the cleavage of the amide bond and ring opening.

Table 2: Expected Hydrolysis Products of 3-Aminopiperidine-2,6-dione

| Condition | Proposed Reaction | Potential Product(s) |

|---|---|---|

| Acidic (e.g., HCl, H₂O, heat) | Protonation of carbonyl oxygen, nucleophilic attack by water, C-N bond cleavage | 2-amino-4-carbamoylbutanoic acid (Glutamine) and its derivatives |

| Basic (e.g., NaOH, H₂O, heat) | Nucleophilic attack of hydroxide on carbonyl carbon, C-N bond cleavage | Glutamic acid derivatives |

Amide Coupling Reactions for Derivatization

The primary amino group of this compound is readily acylated through amide coupling reactions with carboxylic acids. This method is a cornerstone for creating a diverse range of derivatives with modified properties. The reaction typically requires the activation of the carboxylic acid component, which can be achieved using a variety of coupling reagents.

A common and efficient method for this transformation involves the use of carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). researchgate.net These reagents facilitate the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amino group of 3-aminopiperidine-2,6-dione to form the stable amide bond.

The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), and often includes a non-nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the coupling process. These reactions are generally performed at room temperature.

This methodology has been successfully employed to synthesize a series of dioxopiperidinamide derivatives by coupling various cinnamic acids with this compound. researchgate.net The versatility of this reaction allows for the introduction of a wide range of functionalities onto the 3-amino position of the piperidine-2,6-dione core, enabling the exploration of structure-activity relationships in medicinal chemistry.

Table 3: Reagents for Amide Coupling Reactions

| Coupling Reagent | Additive | Base | Solvent |

|---|---|---|---|

| EDC.HCl | HOBt | Triethylamine | Dichloromethane |

| EDCI, DIPEA | HOBt | N,N-dimethylformamide | |

| Triphosgene | 1,4-dioxane |

Medicinal Chemistry and Pharmacological Research Applications

Role as a Core Scaffold in Drug Design

3-Aminopiperidine-2,6-dione (B110489) hydrochloride serves as a critical starting material and structural motif in the synthesis of various biologically active molecules. smolecule.com Its piperidine-2,6-dione (glutarimide) ring is a key pharmacophore, particularly for molecules targeting the protein cereblon (CRBN), an E3 ubiquitin ligase. nih.govtandfonline.com This interaction is central to the mechanism of action for several important classes of drugs.

The compound is a key intermediate for the synthesis of immunomodulatory drugs, famously known as IMiDs. smolecule.comgoogle.com The glutarimide (B196013) ring of 3-aminopiperidine-2,6-dione is essential for their biological activity.

Lenalidomide (B1683929) is a second-generation IMiD synthesized using 3-aminopiperidine-2,6-dione hydrochloride as a key reagent. google.comveeprho.com The synthesis typically involves the cyclization of a substituted methyl 2-(bromomethyl)benzoate with this compound. encyclopedia.pubnewdrugapprovals.org The process generally follows these steps:

Preparation of the isoindolinone precursor : Methyl 2-methyl-3-nitrobenzoate is brominated to form methyl 2-(bromomethyl)-3-nitrobenzoate. newdrugapprovals.org

Cyclization : The resulting bromoester is reacted with this compound in the presence of a base, such as triethylamine, to form the nitro-precursor of lenalidomide, 3-(7-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. newdrugapprovals.orgresearchgate.net

Reduction : The nitro group is then reduced to an amino group, commonly via catalytic hydrogenation, to yield lenalidomide. encyclopedia.pubnewdrugapprovals.org

Researchers have also explored the synthesis of various lenalidomide analogs by modifying the free amino group through reactions like alkylation, acylation, and sulfonation to investigate structure-activity relationships. researchgate.net

| Intermediate | Role | Reference |

|---|---|---|

| This compound | Core glutarimide scaffold | encyclopedia.pubnewdrugapprovals.org |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Isoindolinone precursor | newdrugapprovals.org |

| 3-(7-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Nitro-precursor of lenalidomide | researchgate.net |

Pomalidomide (B1683931), a third-generation IMiD, is also synthesized from this compound. google.comtandfonline.com One common synthetic pathway involves the reaction of 3-nitrophthalic acid or its anhydride (B1165640) with this compound, followed by reduction of the nitro group. encyclopedia.pubtandfonline.comgoogle.com A typical synthesis proceeds as follows:

Condensation : 3-Nitrophthalic acid is activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with this compound to form 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione. google.comgoogleapis.com

Reduction : The nitro group of the resulting intermediate is reduced to an amino group, for example, through catalytic hydrogenation using palladium on carbon (Pd/C), to yield pomalidomide. tandfonline.comgoogle.com

Alternative routes start from 4-nitroisobenzofuran-1,3-dione, which is reacted with this compound. tandfonline.com The development of pomalidomide analogs often involves derivatization at the amino group or other positions on the phthaloyl ring to explore new therapeutic properties. researchgate.netmdpi.com

| Starting Material | Key Reaction | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 3-Nitrophthalic acid and this compound | Condensation/Cyclization | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | Pomalidomide | google.com |

| 4-Nitroisobenzofuran-1,3-dione and this compound | Condensation/Cyclization | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | Pomalidomide | tandfonline.com |

While thalidomide (B1683933) itself is not directly synthesized from 3-aminopiperidine-2,6-dione, this key intermediate is fundamental to creating a vast array of thalidomide analogs. nih.govtandfonline.com The (S)-enantiomer of 3-aminopiperidine-2,6-dione is recognized as the pharmacophore of thalidomide and its analog drugs. nih.gov Synthetic chemists utilize this compound to react with various substituted phthalic anhydrides or related precursors to generate novel derivatives. nih.govtandfonline.com For instance, reacting homophthalic anhydride derivatives with this compound in acetic acid yields 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. tandfonline.com These modifications aim to enhance potency, alter immunomodulatory effects, and explore new anticancer activities. nih.gov

The glutarimide moiety, derived from 3-aminopiperidine-2,6-dione, is a widely used E3 ligase ligand in the design of PROTACs. nih.govacs.org PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. nih.govnih.gov They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase (like CRBN), and a chemical linker connecting them. nih.govexplorationpub.com The thalidomide and pomalidomide structures, containing the 3-aminopiperidine-2,6-dione core, are ideal E3 ligase ligands due to their high binding affinity for CRBN and favorable small-molecule properties. acs.orgresearchgate.net

The synthesis of effective PROTACs requires strategic attachment of a linker to the E3 ligase ligand without disrupting its binding to CRBN. For ligands derived from 3-aminopiperidine-2,6-dione, several positions on the phthalimide (B116566) ring of lenalidomide or pomalidomide are utilized as "exit vectors" for linker attachment. nih.govresearchgate.net

Common strategies include:

Attachment at the 4- or 5-position of the phthalimide ring : Functional groups are introduced at these positions to serve as handles for linker conjugation. For example, 4-fluorothalidomide can be used as a starting material, where the fluorine atom is displaced by a nucleophilic linker. mdpi.comnih.gov

Alkylation of the amino group : The amino group of pomalidomide can be functionalized to attach a linker. nih.gov

Modification of the phthalimide ring itself : The ring can be modified to incorporate an attachment point. For instance, an N-alkylation strategy on a pomalidomide derivative can introduce a spacer for linker attachment. nih.gov

The nature, length, and attachment point of the linker are critical parameters that must be optimized to ensure the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. nih.govexplorationpub.com The use of rigid linkers, such as those containing piperidine (B6355638) or triazole moieties, has been shown to enhance the drug-like properties of PROTAC molecules. acs.orgexplorationpub.com

| Attachment Site | Synthetic Precursor Example | Linker Chemistry Example | Reference |

|---|---|---|---|

| 4-position of phthalimide ring | 4-Fluorothalidomide | Nucleophilic aromatic substitution with an amine-terminated linker | nih.gov |

| 5-position of phthalimide ring | 5-Fluoroisobenzofuran-1,3-dione | Nucleophilic substitution followed by linker coupling | acs.org |

| Amino group | Pomalidomide | Acylation with a linker containing a carboxylic acid | nih.gov |

Building Block in Proteolysis-Targeting Chimeras (PROTACs)

Design of Cereblon (CRBN) Binders

This compound serves as a crucial chemical scaffold and key intermediate in the synthesis of a class of compounds known as Cereblon (CRBN) E3 ligase modulators. wikipedia.org Its glutarimide ring is a fundamental pharmacophore for binding to Cereblon. nih.gov This has made it an essential building block in the development of immunomodulatory imide drugs (IMiDs) and Proteolysis-Targeting Chimeras (PROTACs). umich.edu

The synthesis of prominent IMiDs, such as lenalidomide and pomalidomide, utilizes this compound as a starting reagent. wikipedia.orggoogle.com For instance, pomalidomide is synthesized by reacting this compound with 3-nitrophthalic anhydride in refluxing acetic acid, followed by the reduction of the nitro group. wikipedia.org Similarly, lenalidomide is synthesized by treating the same precursor with a nitro-substituted methyl 2-(bromomethyl)benzoate, followed by hydrogenation. wikipedia.org

In the field of targeted protein degradation, this compound is indispensable for creating PROTACs. umich.edu PROTACs are heterobifunctional molecules that link a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation. umich.edu The 3-aminopiperidine-2,6-dione moiety functions as the Cereblon-binding ligand in these constructs, recruiting the CRL4-CRBN E3 ubiquitin ligase complex to the targeted protein. google.comnih.gov Researchers have successfully synthesized various novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives by reacting this compound with homophthalic anhydride derivatives. nih.gov

Biological Activities and Mechanism of Action Studies

Enzyme Inhibition and Receptor Binding Modulations

The primary molecular target of compounds derived from 3-aminopiperidine-2,6-dione is Cereblon (CRBN), a substrate receptor protein within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.govnih.gov The glutarimide portion of the molecule is responsible for binding to a specific pocket in the thalidomide-binding domain of CRBN. acs.org

This binding event modulates the function of the E3 ligase complex. nih.gov Instead of inhibiting the enzyme, the binding of these ligands alters the substrate specificity of the CRL4-CRBN complex. nih.gov This "molecular glue" effect enhances the recruitment of specific substrate proteins, often zinc-finger transcription factors like Ikaros and Aiolos, to the ligase complex. nih.govnih.gov Once recruited, these "neosubstrates" are polyubiquitinated and subsequently targeted for degradation by the proteasome. nih.gov This targeted degradation of key proteins is central to the therapeutic effects observed with IMiDs in conditions like multiple myeloma. nih.gov The affinity for CRBN is a critical factor, with newer generations of Cereblon E3 ligase modulators being designed for higher affinity to achieve stronger degradation of target proteins and more potent anti-myeloma effects. nih.gov

One of the proposed mechanisms for the biological activity of this compound is the inhibition of DNA synthesis. smolecule.combiosynth.com It is suggested that the compound achieves this by inhibiting the enzyme benzoate, which plays a role in cellular proliferation. smolecule.combiosynth.com By blocking this enzyme, the compound hinders the processes necessary for DNA replication, thereby impeding cell growth. smolecule.com

Antiproliferative Activities against Cancer Cell Lines

This compound and its derivatives have demonstrated notable antiproliferative activities against a range of cancer cell lines. smolecule.combiosynth.com Its utility as a precursor for potent anti-cancer agents like pomalidomide, which suppresses hematopoietic tumor cell proliferation and induces apoptosis, underscores its importance. google.com Studies have shown that the parent compound can inhibit the growth of prostate cancer cells. biosynth.com The broader class of immunomodulatory drugs derived from it has proven efficacy against multiple myeloma and leukemia. google.comsmolecule.com

The antiproliferative mechanism is multifaceted, involving the CRBN-mediated degradation of transcription factors essential for cancer cell survival and proliferation, as well as anti-angiogenic effects that restrict tumor growth by inhibiting the formation of new blood vessels. smolecule.comveeprho.com Furthermore, these compounds can reduce the expression of tumor necrosis factor-alpha (TNF-α), an inflammatory cytokine involved in cancer cell growth. biosynth.com

Below is a table summarizing the observed antiproliferative activities.

| Cell Line Type | Specific Cell Lines | Observed Effect | Reference |

| Prostate Cancer | Not Specified | Growth Inhibition | biosynth.com |

| Leukemia | Human Myeloid Leukemia Cells (Not HL60) | Growth Inhibition, Reduced TNF-α Expression | smolecule.combiosynth.com |

| Multiple Myeloma | Not Specified | Growth Inhibition, Apoptosis Induction | google.comsmolecule.com |

Immunomodulatory Effects and Cytokine Modulation

A defining characteristic of compounds derived from 3-aminopiperidine-2,6-dione is their immunomodulatory activity. nih.govnih.gov These molecules, often referred to as IMiDs, can alter the behavior of the immune system and the production of signaling molecules called cytokines. nih.govnih.gov This modulation is a key component of their therapeutic effect, enhancing the body's own immune response against malignant cells. nih.gov

A primary mechanism of action for this class of compounds is the inhibition of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Thalidomide, the prototype for glutarimide-containing immunomodulatory agents, and its more potent analogs like lenalidomide, effectively inhibit the production of TNF-α. nih.gov Research on novel compounds synthesized using this compound has confirmed this activity. For example, the derivative 10a was shown to inhibit TNF-α levels in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) with high potency. tandfonline.com

| Assay | Compound | IC₅₀ Value (µM) |

| TNF-α Inhibition | Derivative 10a | 0.76 |

In addition to suppressing pro-inflammatory cytokines, derivatives of 3-aminopiperidine-2,6-dione, such as lenalidomide and pomalidomide, can co-stimulate T-cells. nih.govashpublications.org This stimulation enhances the production of key anti-tumor cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.govashpublications.org Both lenalidomide and pomalidomide are more potent than thalidomide in inducing T-cell proliferation and augmenting the production of IL-2 and IFN-γ. nih.gov Studies have shown that these compounds can induce an average 4.5-fold increase in IL-2 secretion and a 2.5-fold increase in IFN-γ secretion in peripheral blood mononuclear cells from multiple myeloma patients. ashpublications.org This T-cell activation is a critical part of their anti-cancer immunological effect. ashpublications.orgnih.gov

The immunomodulatory effects of this compound class extend to the inhibition of other significant pro-inflammatory cytokines. Research has consistently shown that immunomodulatory drugs derived from the 3-aminopiperidine-2,6-dione structure inhibit the production of Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) from immune cells. nih.govnih.gov IL-6 is a particularly important growth factor for the proliferation of myeloma cells, and its inhibition is a key therapeutic mechanism. nih.govdrugbank.com Lenalidomide has been shown to directly reduce the production of IL-6 and also downregulate the production of IL-1 and IL-12. nih.govnih.gov

Antiangiogenic Properties and Mechanisms

This compound and its derivatives are recognized for their antiangiogenic properties, which is the ability to inhibit the formation of new blood vessels. smolecule.comveeprho.com This mechanism is crucial in cancer research, as tumors require the development of a blood supply to grow and metastasize. smolecule.com The antiangiogenic effects are linked to the compound's broader immunomodulatory and antineoplastic activities. nih.govveeprho.com

Derivatives of this compound, such as lenalidomide and pomalidomide, exert their antiangiogenic and anticancer effects in part by inhibiting the cullin ring E3 ubiquitin ligase complex. veeprho.com This inhibition leads to downstream effects, including the modulation of cytokine production and a reduction in the expression of factors like tumor necrosis factor-alpha (TNF-α), which is involved in inflammation and cancer cell survival. smolecule.combiosynth.com While the precise mechanisms are complex and involve multiple cellular pathways, the ability to disrupt tumor vasculature is a key aspect of the therapeutic potential of this class of compounds. smolecule.com

Structure-Activity Relationship (SAR) Studies

The biological activity of compounds containing the 3-aminopiperidine-2,6-dione core is highly dependent on their specific chemical structure. SAR studies are crucial for understanding how modifications to this core influence efficacy and selectivity.

Stereochemistry plays a pivotal role in the biological activity of 3-aminopiperidine-2,6-dione derivatives. nih.govmdpi.com The carbon at the 3-position of the piperidine ring is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (S) and (R). nih.gov

The significance of this chirality was famously demonstrated by thalidomide. Later research revealed that while the (R)-enantiomer possessed sedative effects, the (S)-enantiomer was responsible for the devastating teratogenic effects. nih.gov Conversely, the desirable immunomodulatory and antiangiogenic activities of thalidomide and its analogs, lenalidomide and pomalidomide, are attributed primarily to the (S)-enantiomer. nih.gov This stark difference in the activity of enantiomers underscores the importance of stereochemistry in drug design, as the three-dimensional arrangement of atoms dictates how the molecule interacts with its biological targets. mdpi.com

| Enantiomer | Associated Biological Activities | Reference |

|---|---|---|

| (S)-enantiomer | Teratogenic, Immunomodulatory, Antiangiogenic | nih.gov |

| (R)-enantiomer | Sedative, Antiemetic | nih.gov |

Modifying the basic 3-aminopiperidine-2,6-dione structure has led to the development of analogs with enhanced potency and altered selectivity. The development of lenalidomide and pomalidomide from the parent thalidomide structure are prime examples. These modifications typically involve substitutions on the phthalimide ring system attached to the amino group of the piperidine-2,6-dione core.

For instance, the addition of an amino group at the 4-position of the phthalimide ring in lenalidomide, and an amino group at the 4-position and a carbonyl group at the 7-position in pomalidomide, significantly enhances their immunomodulatory and anticancer activities compared to thalidomide. These changes affect the molecule's interaction with the E3 ubiquitin ligase cereblon (CRBN), a key target, thereby altering the profile of proteins targeted for degradation. Such structural modifications are a cornerstone of medicinal chemistry, aiming to optimize therapeutic effects while minimizing undesirable properties.

This compound serves as a critical building block and the core pharmacophore for immunomodulatory drugs (IMiDs). nih.gov

Thalidomide : The first compound in this class, it consists of the 3-aminopiperidine-2,6-dione ring linked to a phthalimide group. nih.gov Its use as a racemic mixture led to the discovery of the profound impact of stereochemistry on its biological effects. nih.gov

Lenalidomide : A key analog of thalidomide, it features a modified phthalimide ring. This structural change results in greater potency in its immunomodulatory and anti-cancer effects. veeprho.com

Pomalidomide : Another analog with further modifications to the phthalimide ring, pomalidomide is even more potent than lenalidomide in certain contexts. nih.govbiosynth.com

The common feature of these drugs is the 3-aminopiperidine-2,6-dione moiety, which is essential for their binding to the CRBN protein. The variations in the attached aromatic ring system modulate the binding affinity and the subsequent biological response, demonstrating a clear structure-activity relationship.

Preclinical Research Methodologies and Evaluation

The evaluation of this compound and its derivatives relies heavily on a battery of preclinical research methods, particularly in vitro assays.

In vitro (in the lab) cell-based assays are fundamental for the initial screening and mechanistic study of drug candidates. epo-berlin.comnih.gov These assays use human and murine cancer cell lines to assess the biological effects of a compound in a controlled environment. epo-berlin.com For compounds like 3-aminopiperidine-2,6-dione derivatives, a range of assays are employed to characterize their anticancer properties.

Commonly used assays include:

Cell Proliferation and Cytotoxicity Assays : These tests measure the ability of a compound to inhibit the growth of cancer cells (proliferation) or to directly kill them (cytotoxicity). epo-berlin.com Techniques often involve colorimetric or luminescent readouts to determine the number of viable cells after treatment. epo-berlin.com

Apoptosis Assays : These assays determine if the compound induces programmed cell death, a key mechanism for many anticancer drugs. epo-berlin.com This can be measured by looking for markers like caspase activation. epo-berlin.com

Target Expression Analysis : Techniques like Western blotting and quantitative real-time PCR (qPCR) are used to measure the levels of specific proteins and RNA, respectively. epo-berlin.com This helps to confirm whether the drug is affecting its intended molecular target.

Immunomodulatory Assays : To assess effects on the immune system, researchers measure the production of cytokines (e.g., TNF-α) from immune cells treated with the compound. biosynth.com

| Assay Type | Purpose | Example Methodologies | Reference |

|---|---|---|---|

| Cell Proliferation/Cytotoxicity | To measure the inhibition of cell growth or direct cell killing. | Luminescent/colorimetric viability assays (e.g., MTT, CellTiter-Glo). | epo-berlin.com |

| Apoptosis Assay | To determine if the compound induces programmed cell death. | Caspase activation assays, Annexin V staining. | epo-berlin.com |

| Target Engagement | To verify the compound interacts with its intended molecular target. | Western Blot, qPCR, Cellular Thermal Shift Assay (CETSA). | epo-berlin.comnih.gov |

| Cytokine Release Assay | To assess the immunomodulatory effects of the compound. | ELISA to measure levels of cytokines like TNF-α. | biosynth.comepo-berlin.com |

Molecular Docking Studies and Binding Mode Prediction

While direct molecular docking studies on this compound itself are not extensively detailed in the literature, its core structure is a fundamental component of more complex molecules that are frequently analyzed through computational docking. These studies are essential for predicting how its derivatives will interact with biological targets.

For instance, derivatives of this compound, such as Proteolysis Targeting Chimeras (PROTACs), are designed to bind to specific proteins. Molecular docking simulations are employed to predict the binding orientation and affinity of these larger molecules within the binding pockets of target proteins and E3 ligases. The 3-aminopiperidine-2,6-dione moiety is critical for engaging the Cereblon (CRBN) E3 ubiquitin ligase. Docking models help elucidate the key hydrogen bonds and hydrophobic interactions that stabilize the complex, guiding the rational design of more potent and selective degraders. These predictive models are crucial for understanding structure-activity relationships (SAR) before undertaking extensive chemical synthesis. acs.org

Computational Chemistry Applications

Computational tools are vital for predicting the physicochemical properties of drug candidates, helping to assess their potential "drug-likeness" early in the development process.

The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two key parameters calculated to predict a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's ability to permeate cell membranes.

LogP is a measure of a compound's lipophilicity, which influences its solubility, permeability, and metabolic stability.

For the parent compound, 3-aminopiperidine-2,6-dione, these values have been computationally predicted.

| Parameter | Predicted Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 72.2 Ų | nih.gov |

| XLogP3 | -1.5 | nih.gov |

| LogP | 0.58140 | hsppharma.com |

Note: Different calculation algorithms can result in slightly different predicted values for LogP.

The piperidine ring in 3-aminopiperidine-2,6-dione generally adopts a chair conformation to minimize steric strain. Conformational analysis of similar 2,6-diaryl-piperidin-4-ones using 1H NMR data has confirmed that these six-membered rings predominantly exist in a chair conformation, with large substituents favoring an equatorial position to reduce unfavorable axial interactions. niscpr.res.in By analogy, the amino group at the C3 position of the 3-aminopiperidine-2,6-dione ring is also expected to favor an equatorial orientation. The flexibility of the ring is relatively limited, providing a rigid scaffold that is advantageous for designing molecules with specific three-dimensional orientations required for high-affinity binding to protein targets.

Evaluation of Degradation Products under Accelerated Stability Conditions

Accelerated stability studies are performed to predict the shelf-life of a drug substance and identify potential degradation products under conditions of elevated temperature and humidity, as defined by the International Council for Harmonisation (ICH) guidelines (e.g., 40°C / 75% relative humidity). nih.gov

While specific degradation studies for this compound under these exact conditions are not publicly detailed, the chemical structure is susceptible to hydrolysis. The glutarimide ring contains two amide bonds that can be cleaved by water. Hydrolysis of the glutarimide ring is a primary degradation pathway for compounds containing this moiety. nih.gov

Under acidic or basic conditions, hydrolysis would likely lead to the opening of the piperidine ring to form glutamine or isoglutamine (B555469) derivatives, and potentially further degradation to glutamic acid.

| Degradation Pathway | Potential Degradation Products | Description |

|---|---|---|

| Hydrolysis | (Isoglutamine derivative) | Cleavage of one of the amide bonds in the glutarimide ring. |

| (Glutamic acid derivative) | Further hydrolysis of the remaining amide/amine group. |

Under thermal stress, decomposition could lead to the formation of carbon oxides, nitrogen oxides, and hydrogen chloride gas. aksci.com The hydrochloride salt form is generally more stable and has better handling properties compared to the free base.

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the chemical identity and integrity of 3-Aminopiperidine-2,6-dione (B110489) hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR spectral data provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For 3-Aminopiperidine-2,6-dione hydrochloride, the following characteristic chemical shifts are observed:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH (imide) | ~11.22 | broad singlet | - |

| NH₃⁺ (amino) | ~8.68 | broad singlet | - |

| CH (at C3) | ~4.20 | doublet of doublets | 13.0, 5.3 |

| CH₂ (at C5) | ~2.65-2.77 | multiplet | - |

| CH₂ (at C4) | ~2.56-2.64 | multiplet | - |

| CH₂ (at C4) | ~2.19-2.27 | multiplet | - |

| CH₂ (at C5) | ~1.97-2.09 | multiplet | - |

This table is interactive. Users can sort and filter the data.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in this compound would further confirm the presence of the carbonyl groups of the piperidine-2,6-dione ring and the aliphatic carbons.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amine and imide groups, C=O stretching of the dione (B5365651) functionality, and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using a technique like Electrospray Ionization (ESI), the mass spectrum of this compound would exhibit a molecular ion peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight.

Chromatographic Purity Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for assessing the purity of this compound and detecting any related substances or impurities. These methods offer high resolution and sensitivity.

A typical Reverse-Phase HPLC (RP-HPLC) method for the purity analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.

For instance, a patent for a preparation method of 3-amino-2,6-piperidine dione hydrochloride mentions the use of HPLC to detect the purity of the final product, indicating the suitability of this technique for quality control. In research focused on related compounds, HPLC methods have been developed using columns such as the Apollo C18 (5 μm, 4.6 mm × 250 mm) with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid, and a detection wavelength of 210 nm. researchgate.net While specific UPLC methods for this compound are less commonly detailed in public literature, the principles are similar to HPLC but utilize smaller particle size columns to achieve faster analysis times and higher resolution.

Reference Standard Applications in Analytical Method Development and Validation

This compound is a known impurity and a key starting material for the synthesis of the immunomodulatory drug Lenalidomide (B1683929). drjcrbio.comsynzeal.com As such, it serves as a critical reference standard in the development and validation of analytical methods for Lenalidomide and its related substances.

In the pharmaceutical industry, analytical method validation is a mandatory process to ensure that a developed method is suitable for its intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. During the validation of an HPLC method for the analysis of Lenalidomide, a solution containing a known concentration of this compound reference standard is injected to confirm the specificity of the method. This ensures that the peak corresponding to this compound is well-resolved from the main Lenalidomide peak and other potential impurities.

Furthermore, the reference standard is used to determine the response factor, which is crucial for the accurate quantification of this impurity in samples of the drug substance. The availability of a well-characterized this compound reference standard is therefore essential for pharmaceutical companies to control the quality of their Lenalidomide products and comply with regulatory requirements. Several suppliers offer this compound as a reference standard for such applications. lgcstandards.com

Future Directions and Emerging Research Areas

Development of Novel Analogs with Enhanced Specificity and Reduced Off-Target Effects

A primary focus of ongoing research is the rational design of novel analogs of 3-aminopiperidine-2,6-dione (B110489) with improved target specificity and minimized off-target effects. A significant area of advancement is in the development of Proteolysis Targeting Chimeras (PROTACs), which utilize the 3-aminopiperidine-2,6-dione moiety as an E3 ligase ligand.

Recent studies have focused on optimizing the linker component of PROTACs to enhance their drug-like properties. For instance, the introduction of rigid linkers has been shown to considerably improve the metabolic stability of these molecules. acs.org In one study, a series of IRAK4 degraders were synthesized using 3-aminopiperidine-2,6-dione hydrochloride. acs.org The optimization of the linker led to the discovery of a potent and selective IRAK4 degrader, FIP22, which exhibited a significant increase in degradation activity compared to the lead compound. acs.org

| Compound | Degradation Activity (DC50, nM) |

| DE5 (Lead Compound) | ~368 |

| FIP15 | 10.1 |

| FIP22 | 3.2 |

| FIP23 | 37.3 |

| FIP24 | 15.8 |

| FIP25 | 25.1 |

Furthermore, the development of analogs with different substitution patterns on the piperidine (B6355638) ring is being explored to fine-tune their binding affinity and selectivity for various protein targets. The goal is to create next-generation therapeutics with a wider therapeutic window and a more favorable safety profile.

Exploration in New Therapeutic Areas Beyond Oncology

While the initial success of 3-aminopiperidine-2,6-dione derivatives has been predominantly in the field of oncology, their immunomodulatory properties are paving the way for their investigation in a range of other diseases. nih.govveeprho.com

Inflammatory and Autoimmune Diseases: The ability of these compounds to modulate cytokine production and immune cell activity makes them attractive candidates for treating chronic inflammatory and autoimmune disorders. veeprho.com For example, the IRAK4 PROTACs mentioned previously have demonstrated robust anti-inflammatory effects in a mouse model of atopic dermatitis, suggesting their potential for treating IRAK4-driven inflammatory diseases. acs.org

Neurodegenerative Diseases: Researchers are also investigating the potential of 4-aminopiperidine (B84694) analogues, derived from a similar structural class, as cognition-enhancing drugs for neurodegenerative conditions like Alzheimer's disease. nih.gov

Infectious Diseases: Novel 3-aminopiperidine-based peptide analogues have been developed as selective noncovalent inhibitors of the bacterial cysteine protease IdeS, which is employed by S. pyogenes to evade the human immune response. This opens up possibilities for new therapeutic strategies against bacterial infections. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design

The complexity of designing molecules like PROTACs, which involve multiple interacting components, has led to the increasing integration of artificial intelligence (AI) and machine learning (ML) in the drug discovery process. nscc-gz.cnnih.gov These computational tools are being used to accelerate the design and optimization of 3-aminopiperidine-2,6-dione-based therapeutics in several ways:

Linker Design: Deep learning models, such as DiffPROTACs, are being developed to generate novel linkers for PROTACs, which is a critical and challenging aspect of their design. nih.govnih.gov

Predicting Degradation Activity: Machine learning models are being trained on curated datasets of existing PROTACs to predict the degradation effectiveness of new molecules, helping to prioritize the most promising candidates for synthesis and testing. openreview.netarxiv.org

Optimizing Pharmacokinetics: AI algorithms can predict the physicochemical properties of drug candidates, aiding in the optimization of their absorption, distribution, metabolism, and excretion (ADME) profiles. nscc-gz.cn

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space and design novel analogs with improved properties.

Biotechnological Production and Sustainable Synthesis

The chemical synthesis of chiral molecules like (S)-3-aminopiperidine-2,6-dione can be challenging and may involve harsh reaction conditions. nih.govgoogle.com Consequently, there is a growing interest in developing more sustainable and efficient biotechnological production methods.

Recent research has identified that (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of the microbial blue pigment indigoidine. nih.govresearchgate.net This discovery has led to the development of an enzyme biocatalyst, IdgS-Ox* R539A, for the enantiomerically pure preparation of (S)-3-aminopiperidine-2,6-dione from L-glutamine. nih.govresearchgate.net This biocatalytic approach offers a promising and environmentally friendly alternative to traditional chemical synthesis.

| Method | Starting Material | Key Enzyme/Process | Product |

| Chemical Synthesis | L-Glutamine | Protection, cyclization, deprotection, and salt formation | 3-amino-2,6-piperidine dione (B5365651) hydrochloride google.com |

| Biocatalysis | L-Glutamine | IdgS-Ox* R539A | Enantiomerically pure (S)-3-aminopiperidine-2,6-dione nih.govresearchgate.net |

| Chemoenzymatic Synthesis | L-Gln | Immobilized IdgS-Ox* R539A followed by chemical steps | Thalidomide (B1683933) nih.gov |

Furthermore, multi-enzyme cascades are being explored for the synthesis of protected 3-aminopiperidine derivatives. manchester.ac.ukresearchgate.netrsc.org These one-pot reactions can prevent the racemization of key intermediates and lead to products with high enantiopurity, highlighting the potential of biocatalysis in creating complex and valuable pharmaceutical building blocks. manchester.ac.ukresearchgate.net

Clinical Translation and Advanced Preclinical Models (Excluding Dosage/Administration)

To improve the clinical translation of novel 3-aminopiperidine-2,6-dione analogs, researchers are increasingly utilizing advanced preclinical models that more accurately recapitulate human disease.

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissues from patients are implanted into immunocompromised mice, have shown superiority in preserving the characteristics of the original cancer, including its spatial structure and heterogeneity. nih.govnih.govresearchgate.net PDX models are valuable tools for preclinical drug evaluation, biomarker identification, and studying mechanisms of drug resistance. nih.govnih.gov

Organoid Models: Patient-derived organoids (PDOs) are three-dimensional cell cultures that mimic the structure and function of an organ or a tumor. mdpi.com These models are increasingly being used to study tumor biology and for preclinical drug screening, offering a more physiologically relevant in vitro system compared to traditional 2D cell cultures. mdpi.com

Humanized Mouse Models: For evaluating immunomodulatory agents, humanized mouse models, which possess a human immune system, are being developed. mdpi.com These models allow for the study of the interactions between the drug, the tumor, and the human immune system, providing crucial insights into the efficacy of new immunotherapies. mdpi.com

The use of these advanced preclinical models is expected to improve the predictive value of preclinical studies and increase the success rate of translating promising new 3-aminopiperidine-2,6-dione analogs into the clinic.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Aminopiperidine-2,6-dione hydrochloride, and how are intermediates characterized?

Methodological Answer:

this compound is synthesized via a two-step process starting from Cbz-L-glutamine. First, Cbz-L-glutamine undergoes carbodiimide-mediated cyclization (using CDI in THF under reflux) to yield Cbz-aminoglutarimide. The Cbz protecting group is then removed via hydrogenolysis (50–60 psi H₂, 10% Pd/C, HCl) to form the free base, which is isolated as the hydrochloride salt .

Intermediate Characterization:

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity by verifying proton environments and coupling patterns.

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

Post-synthesis purification typically involves:

- Flash Column Chromatography: Using gradients of polar solvents (e.g., ethyl acetate/hexane) to separate impurities.

- Recrystallization: Ethanol or water-ethanol mixtures are common solvents for obtaining high-purity crystalline products .

- HPLC: For analytical validation, especially when synthesizing derivatives for biological applications .

Advanced: How is this compound utilized in the design of Proteolysis-Targeting Chimeras (PROTACs)?

Methodological Answer:

The compound serves as a cereblon (CRBN)-binding moiety in PROTACs, enabling targeted protein degradation. Key steps include:

Linker Design: Attach a polyethylene glycol (PEG) or alkyl chain to the piperidine-dione core to connect the CRBN ligand to an E3 ligase recruiter (e.g., VHL or MDM2 ligands).

Amide Coupling: Use HATU/DIPEA or EDC/HOBt in DMF to conjugate the linker to the E3 ligase ligand.

Validation: Assess degradation efficiency via Western blotting and cellular potency assays (e.g., IC₅₀ in tumor regression models) .

Critical Consideration:

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during characterization of 3-Aminopiperidine-2,6-dione derivatives?

Methodological Answer:

- NMR Discrepancies:

- Deuteration Solvent Effects: Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variations.

- Dynamic Processes: Use variable-temperature NMR to detect tautomerism or conformational exchange broadening signals.

- MS Anomalies:

Advanced: What strategies are employed to enhance the stability of this compound in aqueous solutions for in vitro assays?

Methodological Answer:

- pH Buffering: Maintain solutions at pH 3–4 (using acetate buffers) to prevent hydrolysis of the piperidine-dione ring.

- Lyophilization: Store the compound as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use.

- Chelating Agents: Add EDTA (1 mM) to mitigate metal-catalyzed degradation .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist.

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

Advanced: How does structural modification of this compound influence its neosubstrate recruitment in immunomodulatory drug development?

Methodological Answer:

- Fluoro-Substitution: Introducing fluorine at the 4-position (as in pomalidomide) enhances cereblon binding affinity and selectivity for IKZF1/3 degradation.

- Aminomethyl Additions: Modifications at the isoindolinone ring (e.g., 5-aminomethyl) improve solubility and pharmacokinetic profiles.

- Validation: Use X-ray crystallography to map ligand-cereblon interactions and SPR assays to quantify binding kinetics .

Basic: What analytical techniques are essential for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Employ reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., d₄-thalidomide) for calibration.

- UV-Vis Spectroscopy: Monitor absorbance at 220–230 nm (amide bond π→π* transitions) for rapid quantification in purified samples .

Advanced: How can researchers optimize reaction yields in the synthesis of 3-Aminopiperidine-2,6-dione-based PROTACs?

Methodological Answer:

- Coupling Reagents: Replace HATU with COMU for reduced epimerization in amide bond formation.

- Solvent Screening: Test DMF vs. dichloromethane (DCM) to minimize side reactions.

- Temperature Control: Conduct reactions at 0–4°C to stabilize reactive intermediates (e.g., active esters) .

Advanced: What computational tools are used to predict the binding mode of 3-Aminopiperidine-2,6-dione derivatives with cereblon?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model ligand interactions with cereblon’s β-hairpin loop.

- Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate ΔG binding and rank derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.